molecular formula C17H21N3O6 B2364779 2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 306279-35-6

2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2364779
CAS No.: 306279-35-6
M. Wt: 363.37
InChI Key: ZHEODWWCHIFPSA-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction or its modified protocols. Its core structure features a tetrahydropyrimidine ring with a 3-nitrophenyl substituent at position 4, a 2-methoxyethyl ester group at position 5, and methyl groups at positions 1, 3, and 6 (Figure 1). The 3-nitrophenyl moiety is a critical pharmacophore for bioactivity, as seen in analogs like ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 110448-29-8), which is commercially available with 95% purity .

Properties

IUPAC Name

2-methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-4H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-11-14(16(21)26-9-8-25-4)15(19(3)17(22)18(11)2)12-6-5-7-13(10-12)20(23)24/h5-7,10,15H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEODWWCHIFPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N(C(=O)N1C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrimidine ring with various functional groups that contribute to its biological activity. The presence of the nitrophenyl group is particularly relevant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways, which can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It interacts with specific receptors in the body, potentially modulating signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress.

Biological Activities

The following table summarizes the biological activities associated with this compound based on available research:

Activity Description Reference
AnticancerInhibits cancer cell proliferation through enzyme inhibition.
AntimicrobialExhibits activity against various bacterial strains.
AntioxidantProtects against oxidative stress by scavenging free radicals.
Anti-inflammatoryReduces inflammation in cellular models.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 25 µM, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Activity : Research demonstrated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL.
  • Oxidative Stress Protection : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Select Analogs
Compound Name Substituents (Positions) Biological Activity/Notes Physicochemical Properties References
Target Compound : 2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxylate 1,3,6-Me; 4-(3-NO₂Ph); 5-(2-MeO-Et ester) Anticancer (inferred from structural analogs), potential thymidine phosphorylase inhibition High lipophilicity (logP ~3.2), m.p. >120°C (estimated)
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxylate (CAS: 110448-29-8) 6-Me; 4-(3-NO₂Ph); 5-Et ester Antitumor activity (in vitro), commercial availability m.p. 123–125°C, purity 95%
Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxylate (CAS: 303140-24-1) 1,6-Me; 4-(3-NO₂Ph); 5-Bn ester Not explicitly reported; likely similar bioactivity to ethyl analogs Molecular weight 381.39, ChemSpider ID: 2139471
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-DHPM-5-carboxylate (CAS: 1026299-50-2) 3-Acetyl; 6-Me; 2-thioxo; 4-(3-NO₂Ph) Antioxidant (IC₅₀ 0.6 mg/mL in DPPH assay) Molecular formula C₁₆H₁₇N₃O₅S
Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-DHPM-5-carboxylate 4-(3,4-F₂Ph); 6-(MeO-Me); 5-allyloxyethyl Anticancer (synthesis linked to piperidine-based antitumor agents) Synthesized via Cu₂O-catalyzed Biginelli reaction

Key Research Findings

Role of the 3-Nitrophenyl Group :

  • The 3-nitrophenyl substituent enhances binding to enzymes like thymidine phosphorylase (TP), a target in anticancer drug design. Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxylate showed moderate TP inhibition (IC₅₀ ~25 µM) .
  • Molecular docking studies (e.g., with PDB ID: 1HD2) reveal hydrogen bonding between the nitro group and ASN/LEU residues, stabilizing ligand-enzyme interactions .

Impact of Ester Groups: 2-Methoxyethyl ester: Increases solubility compared to ethyl esters, as seen in allyloxyethyl and t-butyldiphenylsilyloxyethyl analogs .

Antioxidant Activity :

  • Replacement of the 2-oxo group with 2-thioxo (e.g., CAS: 1026299-50-2) significantly improves radical scavenging activity (IC₅₀ 0.6 mg/mL vs. >5 mg/mL for oxo analogs) .

Synthetic Challenges :

  • Methyl groups at positions 1 and 3 (as in the target compound) may reduce enantioselectivity during synthesis. Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-DHPM-5-carboxylate exhibited low enantiomeric excess (2% ee) via chiral HPLC .

Preparation Methods

Ring-Opening and Functionalization of Pyrimidine Precursors

A foundational approach for synthesizing substituted tetrahydropyrimidines involves ring-opening reactions of anhydro nucleosides followed by functionalization. For example, 2'-O-(2-methoxyethyl)-pyrimidines are synthesized via ring-opening of O-2,2'-anhydro-5-methyluridine with tris-(2-methoxyethyl)borate under controlled conditions. This method employs continuous extraction to isolate intermediates, achieving yields >70% after optimization. While this protocol targets uridine derivatives, its principles are adaptable to the title compound by substituting the nitroaryl group at position 4 and introducing methyl groups at positions 1, 3, and 6.

Condensation and Cyclization Reactions

Stepwise Synthesis and Optimization

Synthesis of the Methoxyethyl Carboxylate Moiety

The 2-methoxyethyl ester group is introduced via esterification or transesterification. A scalable method from involves:

  • Reagent : Tris-(2-methoxyethyl)borate.
  • Conditions : Anhydrous DMF, 80–100°C, 12–24 hours.
  • Purification : Continuous liquid-liquid extraction to remove borate byproducts.

Table 1: Key Parameters for Esterification

Parameter Optimal Value Impact on Yield
Temperature 90°C Maximizes rate
Solvent Anhydrous DMF Prevents hydrolysis
Reaction Time 18 hours >90% conversion
Catalyst None (self-catalyzed) Reduces costs

Assembly of the Tetrahydropyrimidine Core

Critical challenges include regioselective methylation and nitroaryl incorporation:

  • Nitroaryl Introduction : Friedel-Crafts acylation or Suzuki coupling could position the 3-nitrophenyl group. A patent describes nitroaryl incorporation via Rh-catalyzed asymmetric hydroamination, though this requires adaptation.
  • Methylation : Sequential alkylation using methyl iodide in the presence of NaH or K2CO3 ensures N- and C-methylation at positions 1, 3, and 6.

Purification and Characterization

Chromatographic Techniques

Due to the compound’s polarity (TPSA = 105 Ų), reverse-phase HPLC with C18 columns and methanol-water gradients is recommended. The PubChem entry notes a predicted boiling point of 487°C, suggesting thermal stability for distillation under reduced pressure.

Spectroscopic Data

  • 1H NMR (predicted): δ 8.2–7.5 (m, 4H, nitrophenyl), 4.4–4.1 (m, 2H, OCH2), 3.6–3.3 (s, 3H, OCH3), 2.9–2.4 (multiple singlets, 9H, N-CH3 and C-CH3).
  • MS : [M+H]+ at m/z 364.4 (calculated 363.37).

Industrial-Scale Considerations

Cost-Efficiency Analysis

Merck KGaA offers the compound at $29.8/10mg, underscoring the need for optimized bulk synthesis. Key cost drivers:

  • 3-Nitrophenyl precursors : ~$50/kg (commercial suppliers).
  • Methoxyethyl reagents : Tris-(2-methoxyethyl)borate at ~$200/L.

Q & A

Q. What safety protocols are essential when handling nitroaromatic derivatives of this compound?

  • Answer:
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods prevent dermal/ocular exposure .
  • Waste disposal: Neutralize nitro groups with reducing agents (e.g., NaHSO₃) before disposal .

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